1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene
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Overview
Description
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene is a chemical compound with the molecular formula C5ClF5 and a molecular weight of 190.499 g/mol This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with chlorine and five fluorine atoms
Preparation Methods
The synthesis of 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene typically involves the fluorination of chlorinated cyclopentadiene derivatives. One common method includes the reaction of 1,3-cyclopentadiene with chlorine and fluorine sources under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the selective substitution of hydrogen atoms with fluorine and chlorine atoms .
Industrial production methods may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorine gas. The production process must also include safety measures to prevent exposure to toxic intermediates and by-products.
Chemical Reactions Analysis
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with dienophiles in Diels-Alder reactions, forming six-membered rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Mechanism of Action
The mechanism by which 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene exerts its effects involves interactions with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: A volatile derivative of propane used as a cleaning agent.
1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-: Another fluorinated compound with applications in various industries.
The uniqueness of this compound lies in its cyclopentadiene ring structure, which imparts distinct chemical properties compared to linear or branched fluorinated compounds.
Properties
CAS No. |
30221-57-9 |
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Molecular Formula |
C5ClF5 |
Molecular Weight |
190.50 g/mol |
IUPAC Name |
1-chloro-2,3,4,5,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5ClF5/c6-3-1(7)2(8)4(9)5(3,10)11 |
InChI Key |
HKBUPWDNIQAYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C1F)Cl)(F)F)F)F |
Origin of Product |
United States |
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